molecular formula C13H12ClN3O2 B3122877 N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine CAS No. 303987-94-2

N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine

Cat. No.: B3122877
CAS No.: 303987-94-2
M. Wt: 277.7 g/mol
InChI Key: ASMLWRHPFWHBEA-OVCLIPMQSA-N
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Description

N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine is a chemical compound of interest in synthetic and medicinal chemistry research. Pyrazole derivatives are a significant class of heterocyclic compounds widely studied for their diverse biological activities and applications in drug discovery. Related pyrazole-based structures have been investigated as modulators of autophagy pathways with antiproliferative properties in cancer cell models, such as MIA PaCa-2 pancreatic cells (see related studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides) . The specific research applications and mechanism of action for this compound require further experimental characterization. Researchers are encouraged to consult the scientific literature for potential applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-9-11(12(14)17(2)16-9)8-15-19-13(18)10-6-4-3-5-7-10/h3-8H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMLWRHPFWHBEA-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H12ClN3O2. It features a pyrazole ring substituted with a benzoyloxy group and a chloro group, which are critical for its biological activity.

Research indicates that pyrazole derivatives can modulate various biological pathways. For instance, studies on similar compounds have shown that they can inhibit the mTORC1 signaling pathway, which is crucial in regulating cell growth and metabolism. This inhibition can lead to increased autophagy and reduced cell proliferation in cancer cells .

MechanismDescriptionReference
mTORC1 InhibitionReduces cell growth and promotes autophagy
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Antimicrobial PropertiesExhibits activity against various bacterial strains

Biological Activities

The biological activities of this compound have not been extensively documented in literature; however, related pyrazole compounds have demonstrated significant pharmacological effects.

Anticancer Activity

Research on related pyrazole derivatives has indicated promising anticancer properties. For example, compounds with similar structures have shown submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2 cells) by disrupting autophagic flux and enhancing apoptosis . This suggests potential for this compound in cancer therapy.

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. Studies have reported that these compounds exhibit activity against various bacteria and fungi, making them candidates for further development as antimicrobial agents .

Case Studies

In one study involving a series of pyrazole derivatives, several compounds were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the pyrazole ring significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrazole-imine backbone with several analogs but differs in substituents:

Compound Name Molecular Formula Key Substituents
Target Compound C₁₃H₁₁ClN₄O₃ - 5-Chloro, 1,3-dimethyl-pyrazole
- Benzoyloxy imine
(E)-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 4-methylbenzoate C₁₄H₁₃ClN₄O₃ - 4-Methylbenzoate ester
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine C₃H₂N₈O₄ - 3,5-Dinitro-pyrazole
- Tetrazole amine
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C₁₅H₁₁ClN₄S - Thiadiazole ring
- 4-Chlorobenzylidene

Key Observations :

  • Chlorine and Methyl Groups : The target’s 5-chloro and 1,3-dimethyl substituents enhance steric hindrance and electron-withdrawing effects compared to analogs like the 4-methylbenzoate derivative .
  • Benzoyloxy vs.
  • Heterocyclic Variations : Replacement of pyrazole with thiadiazole () or tetrazole () alters electronic properties and bioactivity.

Analytical Data Comparison :

Property Target Compound (E)-4-Methylbenzoate Analog N-(3,5-dinitro-pyrazole)tetrazole
Melting Point Not reported ~167–168°C (Ethanol) 216–299°C
¹H NMR (δ ppm) Imine proton: ~8.5–9.0 Similar imine proton; additional methyl at ~2.3 Aromatic protons at ~8.0–8.5
Thermal Stability Moderate (estimated) Moderate High (Tₚ > 290°C)

Notable Differences:

  • Nitro-substituted analogs () exhibit exceptional thermal stability (>290°C) due to strong electron-withdrawing effects, making them suitable for explosives.
  • Thiadiazole derivatives () show distinct IR stretches (~1600 cm⁻¹ for C=N) compared to pyrazole-based compounds .

Research Findings and Implications

  • Substituent Effects : Chlorine and methyl groups on pyrazole enhance stability but reduce reactivity compared to nitro analogs.
  • Synthetic Flexibility : Modular synthesis allows tuning of electronic (e.g., replacing benzoyloxy with methoxy) or steric (e.g., bulkier esters) properties .
  • Unmet Needs : Further studies are required to explore the target’s biological activity, leveraging its lipophilic benzoyloxy group for drug delivery.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with the condensation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the Schiff base intermediate. Subsequent benzoylation of the hydroxylamine group under anhydrous conditions (e.g., using benzoyl chloride in dry dichloromethane) yields the final product. Key reaction parameters include:
  • Temperature : 0–5°C during benzoylation to minimize side reactions.
  • Catalysts : Triethylamine or pyridine to scavenge HCl and drive the reaction forward .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the Schiff base configuration (e.g., imine proton at δ 8.2–8.5 ppm) and benzoyloxy group (aromatic protons at δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the E-configuration of the imine bond and torsional angles between the pyrazole and benzoyloxy moieties. ORTEP diagrams visualize anisotropic displacement parameters .
  • IR Spectroscopy : Stretching bands at ~1620 cm1^{-1} (C=N) and ~1720 cm1^{-1} (C=O) validate functional groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-withdrawing chloro and methyl groups may influence charge distribution .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases or microbial enzymes) using AutoDock Vina. Analyze binding affinities and interactions (e.g., hydrogen bonds with catalytic residues) to hypothesize inhibitory mechanisms .
  • MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess conformational stability and ligand-protein binding dynamics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Dose-Response Curves : Use Hill slope analysis to compare EC50_{50} values across studies. Normalize data to internal controls (e.g., reference inhibitors like streptomycin for antimicrobial assays) .
  • Structural Validation : Confirm compound purity (HPLC ≥95%) and stereochemistry (via X-ray or NOESY NMR) to rule out impurities or isomerism as confounding factors .

Q. How can synthesis be optimized to minimize side products like Z-isomers or hydrolyzed intermediates?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in situ IR to detect early imine formation. Quench the reaction at 85–90% completion to avoid hydrolysis .
  • Solvent Selection : Anhydrous aprotic solvents (e.g., DMF or THF) stabilize the Schiff base intermediate. Add molecular sieves to sequester water .
  • Catalytic Additives : Scandium triflate (10 mol%) accelerates imine formation while suppressing retro-aldside reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine
Reactant of Route 2
Reactant of Route 2
N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine

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